molecular formula C15H23N3O B14795061 1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl-

1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl-

Cat. No.: B14795061
M. Wt: 261.36 g/mol
InChI Key: UJIKKHVSQJIORR-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The ethanamine side chain can be introduced through alkylation reactions using appropriate alkyl halides.

    Ethoxyethyl Substitution: The ethoxyethyl group can be introduced via nucleophilic substitution reactions.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the benzimidazole core or the side chains.

    Reduction: Reduction reactions can be used to modify functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-ethanamine: Lacks the ethoxyethyl and dimethyl groups.

    1H-Benzimidazole-2-ethanamine, N,N-dimethyl-: Lacks the ethoxyethyl group.

    1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-: Lacks the dimethyl group.

Uniqueness

1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- is unique due to the presence of both the ethoxyethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These modifications can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-[1-(2-ethoxyethyl)benzimidazol-2-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C15H23N3O/c1-4-19-12-11-18-14-8-6-5-7-13(14)16-15(18)9-10-17(2)3/h5-8H,4,9-12H2,1-3H3

InChI Key

UJIKKHVSQJIORR-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CCN(C)C

Origin of Product

United States

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